Cas no 2034438-93-0 (1-{3-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}-2-(thiophen-2-yl)ethan-1-one)

1-{3-[(6-Methylpyridazin-3-yl)oxy]piperidin-1-yl}-2-(thiophen-2-yl)ethan-1-one is a synthetic organic compound featuring a piperidine core functionalized with a 6-methylpyridazin-3-yloxy substituent and a thiophen-2-yl acetyl moiety. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate or bioactive scaffold due to its heterocyclic diversity. The pyridazine and thiophene groups may confer favorable binding interactions in biological systems, while the piperidine ring enhances solubility and conformational flexibility. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in drug discovery. The compound’s synthetic accessibility and modular design further support its application in developing pharmacologically relevant molecules.
1-{3-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}-2-(thiophen-2-yl)ethan-1-one structure
2034438-93-0 structure
Product Name:1-{3-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}-2-(thiophen-2-yl)ethan-1-one
CAS No:2034438-93-0
MF:C16H19N3O2S
MW:317.405962228775
CID:5351774
Update Time:2025-11-05

1-{3-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}-2-(thiophen-2-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
    • 1-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-thiophen-2-ylethanone
    • 1-{3-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}-2-(thiophen-2-yl)ethan-1-one
    • Inchi: 1S/C16H19N3O2S/c1-12-6-7-15(18-17-12)21-13-4-2-8-19(11-13)16(20)10-14-5-3-9-22-14/h3,5-7,9,13H,2,4,8,10-11H2,1H3
    • InChI Key: RZCWNXPHBZMOMW-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1CC(N1CCCC(C1)OC1=CC=C(C)N=N1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 382
  • XLogP3: 1.9
  • Topological Polar Surface Area: 83.6

1-{3-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}-2-(thiophen-2-yl)ethan-1-one Pricemore >>

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Additional information on 1-{3-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}-2-(thiophen-2-yl)ethan-1-one

Comprehensive Overview of 1-{3-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}-2-(thiophen-2-yl)ethan-1-one (CAS No. 2034438-93-0)

1-{3-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}-2-(thiophen-2-yl)ethan-1-one (CAS No. 2034438-93-0) is a structurally complex organic compound that has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular architecture, featuring a piperidine core linked to a 6-methylpyridazine moiety and a thiophene ring, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a kinase inhibitor or GPCR modulator, given the prevalence of these targets in drug discovery.

The compound's synthetic route and structure-activity relationship (SAR) have become hot topics in medicinal chemistry forums. With the rise of AI-driven drug design and computational chemistry, many scientists are exploring how 2034438-93-0 could be optimized for enhanced bioavailability or target specificity. Questions like "How does the thiophene-2-yl group influence binding affinity?" or "What are the metabolic pathways of 6-methylpyridazin-3-yl derivatives?" frequently appear in academic discussions and search engine queries.

From a green chemistry perspective, the synthesis of 1-{3-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}-2-(thiophen-2-yl)ethan-1-one aligns with modern trends toward atom economy and catalyst efficiency. Recent publications highlight innovative methods to reduce waste during the formation of its piperidin-1-yl linkage, addressing environmental concerns while maintaining yield. This dual focus on efficacy and sustainability resonates with industry demands.

Analytical characterization of CAS 2034438-93-0 typically involves advanced techniques such as LC-MS, NMR spectroscopy, and X-ray crystallography. The compound's crystalline form stability is another area of investigation, especially given the pharmaceutical industry's emphasis on polymorph control. Patent databases reveal growing IP activity around similar heterocyclic compounds, suggesting commercial potential.

In biological studies, preliminary data indicates that derivatives of 1-{3-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}-2-(thiophen-2-yl)ethan-1-one may interact with inflammatory pathways or neurotransmitter systems. These findings have sparked interest in its possible applications for CNS disorders or metabolic diseases, though extensive clinical validation remains necessary. Such potential aligns with current healthcare priorities like precision medicine and personalized therapeutics.

The logP and solubility profile of 2034438-93-0 make it a subject for formulation science research. With increasing demand for oral bioavailability enhancement strategies, modifications to its ethoxy linker or carbonyl group could improve pharmacokinetics. These aspects are frequently searched in conjunction with prodrug design and drug delivery systems.

As regulatory agencies emphasize ICH guidelines for novel compounds, thorough toxicological assessment of 1-{3-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}-2-(thiophen-2-yl)ethan-1-one will be crucial. Computational tools like in silico ADMET prediction help researchers anticipate challenges early in development—a practice now standard in pharma 4.0 workflows.

Market analysts note rising investments in small molecule therapeutics containing thiophene or pyridazine scaffolds, positioning CAS 2034438-93-0 as part of a broader trend. Its structural features share similarities with several FDA-approved drugs, making it a valuable reference point for medicinal chemistry education and lead optimization training programs.

Future research directions may explore biocatalysis approaches to synthesize 2034438-93-0 derivatives or investigate its photophysical properties for diagnostic applications. As the scientific community continues to prioritize molecular diversity and targeted therapy, this compound exemplifies how innovative chemical design can address unmet medical needs.

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